molecular formula C14H12N4O3S B6011054 2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B6011054
M. Wt: 316.34 g/mol
InChI Key: DYJWFJPUWBMLFK-UHFFFAOYSA-N
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Description

2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione is a synthetic small molecule with a molecular formula of C14H12N4O3S and a molecular weight of 316 g/mol. This compound features a hybrid structure, incorporating both a 5-hydroxy-6-methyl-1,2,4-triazine ring and a 1H-isoindole-1,3(2H)-dione (phthalimide) moiety, linked by a thioethyl chain. This unique architecture makes it a compelling subject for medicinal chemistry and drug discovery research. The 1,2,4-triazine core is a privileged scaffold in pharmaceutical development. Structural analogs based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore have been identified as potent, metabolically resistant inhibitors of d-amino acid oxidase (DAAO). DAAO is a flavoenzyme that oxidizes d-amino acids like d-serine, a key modulator of the NMDA receptor in the brain. Inhibiting DAAO can enhance d-serine bioavailability, a strategy being explored for potential therapeutic applications in neurological disorders . Concurrently, derivatives of the 1H-isoindole-1,3(2H)-dione (phthalimide) unit have been extensively investigated for their diverse biological activities. Recent studies highlight novel phthalimide derivatives as promising acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, relevant to neurodegenerative disease research such as Alzheimer's disease . The integration of these two pharmaceutically active components into a single molecule positions this compound as a valuable chemical tool for probing enzyme function and developing novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. It is provided as a solid and is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-8-11(19)15-14(17-16-8)22-7-6-18-12(20)9-4-2-3-5-10(9)13(18)21/h2-5H,6-7H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJWFJPUWBMLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 290.34 g/mol. The structure consists of an isoindole core linked to a thioether moiety derived from a triazine derivative. This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown efficacy against various bacterial strains. A study highlighted that certain triazine derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the thioether group enhances this property .

Anticancer Properties

Recent studies have explored the anticancer potential of compounds containing triazine and isoindole structures. For example:

  • Cell Line Studies : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7) using MTT assays. Results indicated that it exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µg/mL)Reference
This compoundHeLa5.0
DoxorubicinHeLa4.5

Antioxidant Activity

The presence of hydroxyl groups in the triazine moiety suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of triazine-based compounds and evaluated their antimicrobial activities. The results demonstrated that certain modifications led to enhanced efficacy against resistant bacterial strains, highlighting the importance of structural variations in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In a comparative study involving various isoindole derivatives, the target compound was found to induce apoptosis in cancer cells through caspase activation pathways. This suggests a promising avenue for further investigation into its use as an anticancer agent .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic substitutions : The thioether group can be modified to introduce different functional groups.
  • Oxidation and reduction reactions : The compound can be oxidized or reduced to form derivatives with altered properties.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionIntroduction of new functional groupsVarious substituted derivatives
OxidationFormation of sulfoxides or sulfonesSulfoxide derivatives
ReductionConversion to amine derivativesAmine derivatives

Biological Applications

Research indicates that the compound exhibits potential biological activities, including:

  • Antimicrobial properties : Studies suggest effectiveness against various bacterial strains.
  • Anticancer activity : Preliminary data show inhibition of cancer cell proliferation in vitro.

Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent.

Medical Applications

The therapeutic potential of this compound is under investigation for several diseases:

  • Cancer therapeutics : Ongoing studies are evaluating its efficacy in targeting specific cancer pathways.
  • Inflammatory diseases : The compound's anti-inflammatory properties are being explored for treatment options.

Comparison with Similar Compounds

Key Observations :

  • The target compound and Folpet share a sulfur-containing substituent, but the former’s triazine group contrasts with Folpet’s trichloromethyl group, which is highly lipophilic and environmentally persistent .
  • Compound 18 (difluoromethylthio) employs fluorinated groups, which may enhance metabolic stability compared to non-fluorinated analogs .
  • The sugar-substituted analog (CAS 700-188-0) demonstrates how hydrophilic substituents (e.g., hydroxyls) can shift applications toward pharmaceuticals rather than agrochemicals .

Physical and Chemical Properties

  • Solubility : The hydroxy and methyl groups on the triazine in the target compound likely improve water solubility compared to Folpet’s trichloromethyl group, which is highly hydrophobic .
  • Stability : Triazine rings are prone to hydrolysis under acidic conditions, whereas Folpet’s trichloromethyl group is resistant to degradation, contributing to environmental concerns .
  • Reactivity : The triazine’s nitrogen-rich structure may enable hydrogen bonding with biological targets, contrasting with the electrophilic reactivity of Folpet’s trichloromethylthio group .

Toxicity and Environmental Impact

  • Folpet’s environmental persistence and toxicity to aquatic organisms are well-documented , whereas the target compound’s hydroxy group may facilitate degradation.

Preparation Methods

Epoxide-Mediated Alkylation

A widely adopted method involves the reaction of glycidyl phthalimide derivatives with nucleophiles. For example, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione reacts with amines or thiols under mild conditions to form secondary or tertiary linkages.

  • Reaction Conditions : Ethanol/water (3:1 v/v) at 60°C for 36 hours yields 75.4% of the product after vacuum drying.

  • Mechanism : The epoxide ring opens via nucleophilic attack by the thiol group, forming a thioether bond.

Bromoethyl Intermediate Formation

An alternative route employs 2-bromoethylphthalimide , synthesized by reacting phthalimide with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃). This intermediate facilitates nucleophilic substitution with thiols.

  • Optimization : Reactions in aqueous ethanol at 80°C for 8 hours achieve 203 g of product with minimal side reactions.

Synthesis of 5-Hydroxy-6-methyl-1,2,4-triazin-3-thiol

The triazine-thiol moiety is synthesized via cyclization and oxidation steps.

Cyclization of Thiosemicarbazide Derivatives

Condensation of methyl glyoxal with thiosemicarbazide under acidic conditions forms the 1,2,4-triazine ring. Subsequent oxidation introduces the hydroxy group at position 5.

  • Key Step : Hydrolysis of the intermediate thiourea derivative using HCl/EtOH (1:1) at reflux for 12 hours yields the triazinethiol.

Methyl Group Introduction

Methylation at position 6 is achieved via Friedel-Crafts alkylation or by using methyl iodide in the presence of Ag₂O.

Coupling of Phthalimide and Triazinethiol Moieties

The final step involves forming the thioether bond between the bromoethylphthalimide and triazinethiol.

Nucleophilic Substitution

  • Conditions : A mixture of 2-bromoethylphthalimide (1.2 eq) and 5-hydroxy-6-methyl-1,2,4-triazin-3-thiol (1 eq) in DMF with K₂CO₃ (2 eq) at 60°C for 24 hours.

  • Yield : ~70–75% after column chromatography (silica gel, EtOAc/hexane).

Epoxide Ring-Opening Strategy

Reacting glycidyl phthalimide with the triazinethiol in ethanol/water (4:1) at 60°C for 36 hours achieves comparable yields (75.4%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Reference
Bromoethyl SubstitutionHigh selectivity, minimal side productsRequires toxic alkylating agents70–75
Epoxide Ring-OpeningMild conditions, scalableLonger reaction times75.4

Industrial-Scale Considerations

Solvent Selection

Ethanol/water mixtures reduce costs and environmental impact compared to DMF or DMSO.

Catalyst-Free Reactions

Avoiding palladium catalysts (common in cross-couplings) simplifies purification and lowers production costs.

Challenges and Optimization Strategies

Thiol Oxidation Mitigation

  • Use of N₂ atmosphere and antioxidants (e.g., BHT) prevents disulfide formation.

  • Result : Yield improvements of 10–15% under inert conditions.

Purification Techniques

  • Crystallization : Ethanol/water recrystallization achieves >98% purity.

  • Chromatography : Silica gel with EtOAc/hexane (1:3) resolves thioether byproducts.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems reduce reaction times (8–12 hours) and improve reproducibility.

Enzymatic Coupling

Preliminary studies using lipases in non-aqueous media show promise for greener synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Start with amidoximes and isatoic anhydrides as precursors, using sodium hydroxide in dimethyl sulfoxide (DMSO) as a solvent system. Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) via statistical design of experiments (DoE) to reduce trial-and-error approaches. Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . For yield optimization, employ response surface methodology (RSM) to identify critical factors (e.g., reaction time, catalyst loading) .

Q. Which spectroscopic techniques are most effective for characterizing its structural features, particularly the triazine and isoindole-dione moieties?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm connectivity of the triazine-thioethyl side chain and isoindole-dione core. Infrared (IR) spectroscopy can validate the presence of thioether (C-S) and carbonyl (C=O) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystallographic confirmation, single-crystal X-ray diffraction is recommended .

Q. What are the critical parameters to assess its stability under various laboratory storage conditions?

  • Methodology : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC to monitor degradation products (e.g., hydrolysis of the triazine ring or oxidation of the thioether group). Compare results with International Council for Harmonisation (ICH) guidelines for forced degradation protocols .

Advanced Research Questions

Q. How can computational chemistry tools predict novel derivatives' bioactivity and guide synthetic prioritization?

  • Methodology : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model electronic properties (HOMO/LUMO energies) and reactivity. Use molecular docking to screen derivatives against target proteins (e.g., kinases or microbial enzymes). Validate predictions with in vitro assays, creating a feedback loop to refine computational models .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?

  • Methodology : Cross-validate computational models (e.g., NMR chemical shift predictions via DFT) with experimental data. If discrepancies arise, re-examine solvent effects, conformational flexibility, or protonation states in simulations. Iteratively adjust computational parameters until alignment is achieved, ensuring robust predictive frameworks .

Q. How can high-throughput screening (HTS) evaluate biological activity against multiple therapeutic targets?

  • Methodology : Design HTS assays for antimicrobial (e.g., bacterial growth inhibition) and anticancer (e.g., cytotoxicity in tumor cell lines) activity. Use microplate readers for rapid data collection. Include positive controls (e.g., doxorubicin for anticancer assays) and normalize results to solvent-only controls. Analyze dose-response curves to calculate IC₅₀/EC₅₀ values .

Q. What statistical experimental design methods minimize byproduct formation during synthesis?

  • Methodology : Implement factorial designs to identify interactions between variables (e.g., temperature, reagent ratios). Use Taguchi methods to reduce variability in byproduct yields. For multi-objective optimization (e.g., maximizing yield while minimizing impurities), apply desirability functions .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Methodology : Test nanofiltration or reverse osmosis membranes to separate the target compound based on molecular weight and hydrophobicity. Optimize transmembrane pressure and solvent composition using DoE. Compare purity outcomes with traditional column chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.